molecular formula C15H10ClN3O2S B12568132 n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide CAS No. 165668-32-6

n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide

Cat. No.: B12568132
CAS No.: 165668-32-6
M. Wt: 331.8 g/mol
InChI Key: XIRQTZRAGLZGMD-UHFFFAOYSA-N
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Description

n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide: is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an indole ring substituted with a chlorine atom at the 3-position and a sulfonamide group attached to a cyanobenzene moiety. This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated at the 3-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The chlorinated indole is reacted with 4-cyanobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Potential use in the treatment of inflammatory diseases due to its ability to modulate immune responses.

Industry:

  • Utilized in the development of new materials with specific electronic and optical properties.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide involves multiple pathways:

    Cell Cycle Arrest: The compound can induce cell cycle arrest at the G1/S transition, thereby inhibiting cell proliferation.

    Enzyme Inhibition: It acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

    Gene Expression Modulation: The compound can alter the expression levels of several genes, leading to changes in cellular functions.

Comparison with Similar Compounds

    Indisulam: A sulfonamide compound with similar anticancer properties.

    Methazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.

    Ethoxzolamide: A sulfonamide derivative with diuretic and anticonvulsant properties.

Uniqueness:

  • n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide is unique due to its specific substitution pattern on the indole ring and the presence of a cyanobenzene moiety, which imparts distinct chemical and biological properties.

Biological Activity

Overview of n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide

This compound is a sulfonamide derivative with potential applications in medicinal chemistry. It is characterized by its indole and sulfonamide moieties, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula: C15H11ClN4O2S
  • CAS Number: 165668-32-6

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. The sulfonamide group is known to interact with various biological targets, potentially leading to:

  • Inhibition of carbonic anhydrase
  • Interaction with DNA topoisomerases
  • Modulation of signaling pathways related to cancer and inflammation

Anticancer Activity

Several studies have explored the anticancer properties of indole derivatives, including this compound. Research indicates that compounds with indole structures can induce apoptosis in cancer cells through various mechanisms:

  • Induction of Apoptosis : Indole derivatives have been shown to activate caspases and induce mitochondrial dysfunction in cancer cells.
  • Inhibition of Proliferation : Studies suggest that these compounds can inhibit cell cycle progression in cancer cell lines.

Case Study: Indole Derivatives in Cancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that indole-based compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer. The study highlighted the importance of substituents on the indole ring in enhancing biological activity.

CompoundCell LineIC50 (µM)Mechanism
Indole AMCF-710Apoptosis
Indole BHT-2915Cell Cycle Arrest
This compoundA549TBDTBD

Antimicrobial Activity

The sulfonamide moiety is well-known for its antimicrobial properties. Compounds containing this group have been used as antibiotics by inhibiting bacterial folate synthesis.

Research Findings

Research has indicated that this compound may exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses.

The proposed mechanism includes inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Properties

CAS No.

165668-32-6

Molecular Formula

C15H10ClN3O2S

Molecular Weight

331.8 g/mol

IUPAC Name

N-(3-chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide

InChI

InChI=1S/C15H10ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H

InChI Key

XIRQTZRAGLZGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C#N)NC=C2Cl

Origin of Product

United States

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